molecular formula C10H8Cl2N2 B3230779 4-Chloro-3-(2-chloroethyl)cinnoline CAS No. 131110-40-2

4-Chloro-3-(2-chloroethyl)cinnoline

Cat. No. B3230779
Key on ui cas rn: 131110-40-2
M. Wt: 227.09 g/mol
InChI Key: GVCVEPRACVYZMJ-UHFFFAOYSA-N
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Patent
US04988695

Procedure details

3-(2-Chloroethyl)-4-oxo-(1H)-cinnoline (9 g, 0.043 mol) and phosphorus oxychloride (90 ml) were heated under reflux for 1 hour. After allowing to cool, the excess phosphorus oxychloride was evaporated under reduced pressure and the residue was poured onto ice (100 g), basified with concentrated ammonia solution, and extracted with chloroform (3×100 ml). The chloroform extracts were combined, dried over magnesium sulphate and evaporated under reduced pressure to give a solid, 8.00 g. Recrystallization from diethyl ether gave the title compound, m.p. 81-82°.
Name
3-(2-Chloroethyl)-4-oxo-(1H)-cinnoline
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[C:13](=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][N:5]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:1][CH2:2][CH2:3][C:4]1[N:5]=[N:6][C:7]2[C:12]([C:13]=1[Cl:17])=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
3-(2-Chloroethyl)-4-oxo-(1H)-cinnoline
Quantity
9 g
Type
reactant
Smiles
ClCCC1=NNC2=CC=CC=C2C1=O
Name
Quantity
90 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the excess phosphorus oxychloride was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured onto ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, 8.00 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClCCC=1N=NC2=CC=CC=C2C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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